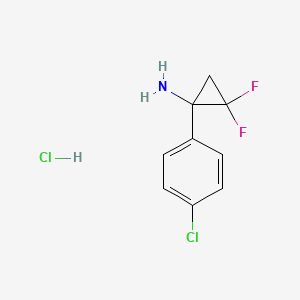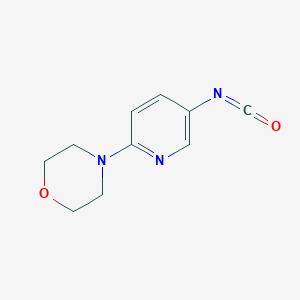
4-(5-Isocyanatopyridin-2-YL)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-Isocyanatopyridin-2-YL)morpholine is a chemical compound that features a morpholine ring attached to a pyridine ring via an isocyanate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Isocyanatopyridin-2-YL)morpholine typically involves the reaction of 5-amino-2-chloropyridine with phosgene to form 5-isocyanato-2-chloropyridine. This intermediate is then reacted with morpholine to yield the final product. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the stability of the isocyanate group.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to maintain consistent temperature and pressure. The use of high-purity reagents and solvents is crucial to achieve a high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(5-Isocyanatopyridin-2-YL)morpholine can undergo various chemical reactions, including:
Nucleophilic substitution: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Hydrolysis: The isocyanate group can be hydrolyzed to form the corresponding amine and carbon dioxide.
Cycloaddition: The isocyanate group can participate in cycloaddition reactions to form heterocyclic compounds.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include primary and secondary amines, alcohols, and thiols. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Hydrolysis: This reaction can be carried out using water or aqueous acids/bases at ambient conditions.
Cycloaddition: Reagents such as azides or alkynes can be used under mild heating conditions.
Major Products Formed
Ureas and carbamates: Formed from nucleophilic substitution reactions.
Amines: Formed from hydrolysis reactions.
Heterocyclic compounds: Formed from cycloaddition reactions.
Applications De Recherche Scientifique
4-(5-Isocyanatopyridin-2-YL)morpholine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules, including potential drug candidates.
Material Science: It can be used in the development of polymers and coatings with specific properties.
Biological Research: It serves as a tool for studying enzyme mechanisms and protein interactions due to its reactive isocyanate group.
Industrial Applications: It is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of 4-(5-Isocyanatopyridin-2-YL)morpholine primarily involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the modification of their function. The compound can also act as a cross-linking agent in polymers, enhancing their mechanical properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(5-Isothiocyanatopyridin-2-YL)morpholine: Similar structure but with an isothiocyanate group instead of an isocyanate group.
4-(5-Aminopyridin-2-YL)morpholine: Contains an amino group instead of an isocyanate group.
4-(5-Chloropyridin-2-YL)morpholine: Contains a chlorine atom instead of an isocyanate group.
Uniqueness
4-(5-Isocyanatopyridin-2-YL)morpholine is unique due to its isocyanate group, which imparts high reactivity and versatility in chemical synthesis. This makes it a valuable intermediate for the preparation of a wide range of compounds with diverse applications.
Propriétés
Formule moléculaire |
C10H11N3O2 |
|---|---|
Poids moléculaire |
205.21 g/mol |
Nom IUPAC |
4-(5-isocyanatopyridin-2-yl)morpholine |
InChI |
InChI=1S/C10H11N3O2/c14-8-12-9-1-2-10(11-7-9)13-3-5-15-6-4-13/h1-2,7H,3-6H2 |
Clé InChI |
SZBOMOGCSQTLTF-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C2=NC=C(C=C2)N=C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


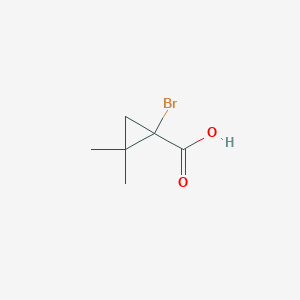
![3-[3-Oxo-3-(piperidin-1-yl)propyl]-1-(2-phenylethyl)-1,2-dihydroquinoxalin-2-one](/img/structure/B15318012.png)

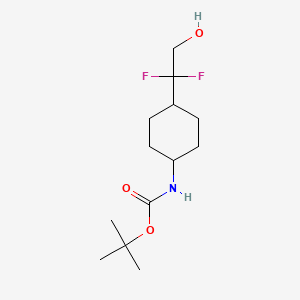
![(2S)-2-amino-3-{bicyclo[1.1.1]pentan-1-yl}propanoicacidhydrochloride](/img/structure/B15318023.png)
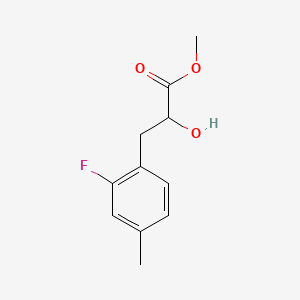


![6-Fluoro-3-azabicyclo[3.2.1]octane](/img/structure/B15318071.png)

![1,1,1-Trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amine](/img/structure/B15318080.png)
![2-[6-[[5-chloro-2-[(3R,5S)-3,5-dimethylpiperidin-1-yl]pyrimidin-4-yl]amino]-1-methyl-2-oxoquinolin-3-yl]oxyacetic acid](/img/structure/B15318090.png)
![rac-{[(1R,3R)-3-(propan-2-yl)-2,3-dihydro-1H-inden-1-yl]methyl}urea,cis](/img/structure/B15318113.png)
